Hypothiocyanite

Description

Structure

3D Structure

Propriétés

Numéro CAS |

64253-39-0 |

|---|---|

Formule moléculaire |

CHNOS |

Poids moléculaire |

75.09 g/mol |

Nom IUPAC |

hydroxy thiocyanate |

InChI |

InChI=1S/CHNOS/c2-1-4-3/h3H |

Clé InChI |

ZCZCOXLLICTZAH-UHFFFAOYSA-N |

SMILES |

C(#N)SO |

SMILES canonique |

C(#N)SO |

Autres numéros CAS |

63296-34-4 |

Description physique |

Solid |

Synonymes |

hypothiocyanite hypothiocyanite ion OSCN- |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hypothiocyanite: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothiocyanite ([OSCN]⁻), and its conjugate acid, hypothiocyanous acid (HOSCN), is a potent, broad-spectrum antimicrobial agent produced by the innate immune system of mammals.[1] Generated in mucosal linings, saliva, tears, and milk, it plays a critical role in the first line of defense against a wide array of pathogens, including bacteria, viruses, and fungi.[1][2][3] Unlike many conventional antibiotics, this compound exhibits cytotoxicity towards microbes while remaining harmless to host cells, making it a molecule of significant interest for therapeutic and antimicrobial applications.[2][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and detailed experimental protocols for its synthesis and quantification.

Chemical Structure and Physicochemical Properties

This compound is the conjugate base of the weak hypothiocyanous acid (HOSCN), with a pKa of 5.3.[4][5][6] This equilibrium is critical to its biological activity; at physiological pH (~7.4), it exists predominantly as the anion ([OSCN]⁻), while the more bactericidal, uncharged acid form (HOSCN) is favored in more acidic environments.[4][5][7] The uncharged HOSCN is thought to more readily pass through bacterial cell membranes.[7]

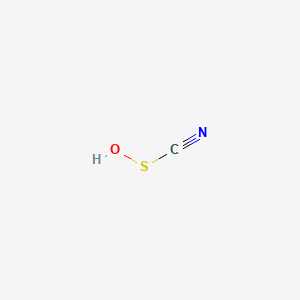

The structure consists of a sulfur atom bonded to both an oxygen atom and the carbon atom of a cyano group.[5] It is classified as a pseudohypohalous acid due to its chemical similarities to hypohalous acids like HOCl.[8]

Quantitative Data Summary

All quantitative data for this compound and its conjugate acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | CNOS⁻ (this compound ion) / CHNOS (Acid) | [4][9] |

| IUPAC Name | oxido thiocyanate / hydroxy thiocyanate | [2][4] |

| Molar Mass | 74.08 g·mol⁻¹ (ion) / 75.09 g/mol (acid) | [2][4][5] |

| CAS Number | 63296-34-4 / 64253-39-0 | [2][4][5] |

| pKa (HOSCN) | 5.3 | [4][5][6] |

| Solubility | Soluble in water | [5][6] |

| Appearance | Typically a colorless solution | [5] |

| Stability | Relatively stable at neutral pH | [5] |

| Reactivity | Readily reacts with sulfhydryl (thiol) groups | [5] |

Biological Role and Mechanism of Action

This compound is a central component of the peroxidase-based innate immune system found in various bodily secretions.[2][10] Its primary function is to provide a rapid, localized antimicrobial defense at mucosal surfaces.

Enzymatic Production Pathway

This compound is not stored but is produced on-demand when pathogens are present.[1] The synthesis is catalyzed by heme peroxidase enzymes, primarily lactoperoxidase (LPO) in mucosal secretions, but also myeloperoxidase (MPO) and eosinophil peroxidase (EPO) released by immune cells during inflammation.[2][7][8] These enzymes utilize hydrogen peroxide (H₂O₂), often produced by bacteria or host cells via dual oxidase (DUOX) enzymes, to oxidize thiocyanate ions (SCN⁻).[6][11]

The overall reaction is: H₂O₂ + SCN⁻ —(Peroxidase)→ [OSCN]⁻ + H₂O [2][4][6]

Antimicrobial Mechanism of Action

The primary mechanism of this compound's antimicrobial activity is the oxidation of sulfhydryl (-SH) groups in bacterial proteins.[4][10] This targeted oxidation has several downstream effects:

-

Metabolic Inhibition: It inhibits key enzymes involved in glycolysis and glucose transport, disrupting the bacterium's energy production.[10]

-

Membrane Damage: Oxidation of proteins in the cytoplasmic membrane can compromise its integrity, leading to the leakage of essential ions and molecules.[4]

-

Reversible Action: Unlike more potent oxidants like hypochlorous acid (HOCl), the oxidative damage from HOSCN is largely reversible.[6][8] It typically oxidizes thiols to sulfenic acid (R-SOH), which can be repaired by the cell, rather than to irreversible sulfinic or sulfonic acids.[6][8] This selectivity may contribute to its low toxicity to host tissues.[6]

Experimental Protocols

Enzymatic Synthesis of this compound

The enzymatic method is the most common and biologically relevant approach for synthesizing HOSCN/OSCN⁻ for experimental use.[12] It mimics the natural production pathway and avoids the harsh chemicals or toxic byproducts of purely chemical methods.[12][13]

Materials:

-

Lactoperoxidase (LPO) from bovine milk

-

Potassium thiocyanate (KSCN)

-

Hydrogen peroxide (H₂O₂) (concentration must be accurately determined)

-

Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of KSCN (e.g., 100 mM) in buffer.

-

Prepare a stock solution of LPO (e.g., 1 mg/mL) in buffer.

-

Accurately determine the concentration of the H₂O₂ stock solution by measuring its absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).[12] Dilute to a working concentration (e.g., 10 mM) in buffer.

-

-

Reaction Mixture:

-

In a reaction vessel, combine the buffer, KSCN solution, and LPO solution. A typical starting point is a large molar excess of thiocyanate to hydrogen peroxide to ensure the H₂O₂ is the limiting reagent.[12]

-

Example concentrations: 10 mM KSCN, 5-10 µg/mL LPO.

-

-

Initiation:

-

Initiate the reaction by adding the H₂O₂ solution to the reaction mixture. The final concentration of H₂O₂ will determine the stoichiometric yield of this compound.[4] For example, adding H₂O₂ to a final concentration of 100 µM will yield approximately 100 µM of OSCN⁻.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. The reaction is rapid.

-

-

Quantification and Use:

-

Immediately quantify the concentration of the synthesized this compound (see Protocol 3.2).

-

Use the freshly prepared solution for experiments, as it has a limited half-life.[14]

-

Quantification of this compound

Method 1: Thiol Oxidation Assay (TNB Assay)

This classic spectrophotometric method relies on the oxidation of a chromogenic thiol-containing reagent.[8][15]

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

2-nitro-5-thiobenzoate (TNB) - generated from DTNB

-

This compound solution (from Protocol 3.1 or experimental sample)

-

Spectrophotometer

Protocol:

-

TNB Reagent Preparation: Prepare a solution of DTNB in buffer. The TNB, which is yellow and absorbs at 412 nm, is the reagent that will be oxidized by this compound.

-

Assay:

-

Add a known volume of the this compound-containing sample to the TNB solution.

-

This compound will oxidize the TNB, causing a decrease in absorbance at 412 nm.

-

The concentration of this compound is proportional to the amount of TNB oxidized, which is measured as the change in absorbance.

-

-

Controls: This method is susceptible to interference from other oxidants.[8][15] It is critical to run parallel controls, including a sample without LPO or without H₂O₂, to account for any non-specific oxidation.

Method 2: Ion Chromatography

A more modern, specific, and robust method for quantifying this compound, especially in complex biological samples like saliva, is ion chromatography combined with UV and electrochemical detection.[16][17]

Protocol Outline:

-

Sample Preparation: Saliva or other biological fluids may require centrifugation or filtration to remove particulates.

-

Chromatographic Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column. The mobile phase is designed to separate OSCN⁻ from other anions like SCN⁻, chloride, and phosphate.

-

Detection:

-

UV Detection: OSCN⁻ has a characteristic UV absorbance that can be used for quantification.

-

Electrochemical Detection: An electrochemical detector provides high sensitivity and an additional layer of specificity.

-

Applications and Future Directions

The unique properties of this compound make it a promising candidate for various applications:

-

Therapeutics: Its natural origin and selective toxicity make it an attractive alternative to traditional antibiotics, especially in an era of growing antimicrobial resistance (AMR).[1][4] It is being investigated for conditions like cystic fibrosis, where natural production is impaired.[4]

-

Food Preservation: The LPO system has been explored for preserving milk and other food products due to its ability to inhibit microbial growth.[1][5]

-

Oral Care: Its presence in saliva and its effectiveness against oral streptococci have led to its inclusion in some oral care products like toothpastes and mouthwashes.[1][10]

Future research is needed to develop stable formulations for therapeutic delivery, as this compound is inherently short-lived.[14] Furthermore, exploring the genetic and molecular responses of various pathogens to this compound stress could reveal new therapeutic targets and strategies to combat infectious diseases.[8]

References

- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 2. Buy this compound | 64253-39-0 [smolecule.com]

- 3. This compound — Wikipédia [fr.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound (EVT-1548275) | 64253-39-0 [evitachem.com]

- 6. This compound (64253-39-0) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ion | CNOS- | CID 124984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. US20060018817A1 - Synthesis and use of this compound - Google Patents [patents.google.com]

- 14. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Enzymatic Synthesis of Hypothiocyanite by Lactoperoxidase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The lactoperoxidase (LPO) system, a cornerstone of the innate immune defense in mammals, catalyzes the oxidation of thiocyanate ions (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent. This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound, detailing the biochemical properties of lactoperoxidase, the kinetics of the reaction, and comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug development and the study of antimicrobial pathways.

Introduction: The Lactoperoxidase System

Lactoperoxidase (EC 1.11.1.7) is a heme-containing glycoprotein found in various exocrine secretions, including milk, saliva, and tears.[1][2][3] It is a key component of the host's non-specific immune system, providing a first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][3][4] The antimicrobial activity of the LPO system is primarily attributed to the generation of this compound (OSCN⁻) and its protonated form, hypothiocyanous acid (HOSCN).[1][4][5] These reactive species exert their antimicrobial effect by oxidizing sulfhydryl groups of microbial proteins, thereby disrupting essential metabolic pathways and inhibiting microbial growth.[2][6]

The overall reaction catalyzed by lactoperoxidase is as follows:

SCN⁻ + H₂O₂ → OSCN⁻ + H₂O [1][7]

This enzymatic system's efficacy and its natural presence in the human body have spurred interest in its therapeutic and preservative applications, ranging from oral care products to food preservation.[1][8][9] Understanding the intricacies of this compound synthesis is therefore crucial for harnessing its full potential.

Lactoperoxidase: Physicochemical and Kinetic Properties

Bovine milk lactoperoxidase is a well-characterized enzyme, composed of a single polypeptide chain with a molecular weight of approximately 78 kDa.[2][10] The enzyme's catalytic activity is dependent on various factors, including pH, temperature, and substrate concentrations.

Quantitative Data on Lactoperoxidase Activity

The following tables summarize key quantitative data related to the enzymatic activity of lactoperoxidase.

| Parameter | Value | Substrate/Conditions | Source |

| Molecular Weight | ~78 kDa | Bovine Lactoperoxidase | [2][10] |

| Isoelectric Point (pI) | 9.6 | Bovine Lactoperoxidase | [2] |

| Optimal pH | 6.0 - 6.4 | Guaiacol as substrate | [10] |

| Optimal Temperature | 50°C | Guaiacol as substrate | [10] |

| K_m (Guaiacol) | 178 mM | pH 6.0, 30 mM phosphate buffer | [10] |

| V_max_ (Guaiacol) | 0.63 U/ml | pH 6.0, 30 mM phosphate buffer | [10] |

| K_m_ (SCN⁻) | 0.3587 ± 0.005 mM | pH 7.4, 22°C | [11] |

| V_max_ (SCN⁻) | 0.262 ± 0.003 mM/s | pH 7.4, 22°C | [11] |

| Condition | Effect on LPO Activity | Source |

| Heat Denaturation | Starts around 70°C | In milk, whey, permeate, and buffer |

| Acidic pH | Less stable at pH 5.3; denaturation below pH 4 | Release of calcium from the molecule |

| Excess H₂O₂ | Inhibition/Inactivation | Biphasic kinetics observed |

The Catalytic Mechanism of this compound Synthesis

The synthesis of this compound by lactoperoxidase follows a multi-step catalytic cycle. The widely accepted "halogen cycle" involves the initial two-electron oxidation of the enzyme's heme iron by hydrogen peroxide to form a reactive intermediate known as Compound I.[7] Compound I then oxidizes thiocyanate to produce this compound, returning the enzyme to its resting ferric state.[7][12]

However, recent studies have proposed a "reverse ordered sequential mechanism" where thiocyanate binds to the enzyme before hydrogen peroxide, particularly under conditions of low thiocyanate concentration.[7][13] This alternative mechanism helps to explain the observed biphasic kinetics and inhibition by excess hydrogen peroxide.[7][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of this compound.

Assay for Lactoperoxidase Activity

This protocol is adapted from established methods using a chromogenic substrate to spectrophotometrically determine LPO activity.[10][14][15]

Materials:

-

Spectrophotometer capable of reading at 405 nm or 470 nm.

-

Cuvettes with a 1 cm path length.

-

0.1 M Sodium Phosphate Buffer, pH 6.0.

-

Substrate solution:

-

Option A (ABTS): 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) solution.

-

Option B (Guaiacol): 25 mM guaiacol solution.

-

-

0.0017 M Hydrogen Peroxide (H₂O₂) solution (prepare fresh daily).

-

Lactoperoxidase enzyme solution of unknown concentration, diluted in phosphate buffer containing 1 mg/ml Bovine Serum Albumin (BSA) to stabilize the enzyme.

Procedure:

-

Set the spectrophotometer to 25°C and the appropriate wavelength (405 nm for ABTS, 470 nm for guaiacol).

-

In a cuvette, combine:

-

2.65 ml of 0.1 M Sodium Phosphate Buffer (pH 6.0).

-

0.15 ml of H₂O₂ solution.

-

0.10 ml of the chosen substrate solution (ABTS or Guaiacol).

-

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.

-

Initiate the reaction by adding 0.10 ml of the diluted lactoperoxidase solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance increase for 4-6 minutes.

-

Calculate the rate of reaction (ΔA/min) from the initial linear portion of the curve.

Unit Definition: One unit of lactoperoxidase is typically defined as the amount of enzyme that catalyzes the oxidation of a specific amount of substrate per unit of time under the defined conditions.

Enzymatic Synthesis of this compound

This protocol is a generalized procedure for the in-vitro synthesis of this compound for further experimental use.[16]

Materials:

-

Lactoperoxidase (bovine milk).

-

Potassium thiocyanate (KSCN).

-

Hydrogen peroxide (H₂O₂).

-

Phosphate buffer (e.g., 0.1 M, pH 6.5).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the desired concentrations of lactoperoxidase and potassium thiocyanate in the phosphate buffer. A typical starting point could be 5 nM LPO and 2 mM SCN⁻.[11]

-

Initiate the reaction by adding a specific concentration of hydrogen peroxide. The ratio of SCN⁻ to H₂O₂ is a critical parameter, with an equimolar concentration often yielding maximal OSCN⁻ generation.[12]

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Monitor the production of this compound over time.

-

The reaction can be stopped by adding a reducing agent like 2-mercaptoethanol or by catalase to remove the remaining H₂O₂.

Quantification of this compound

Several methods can be employed to quantify the concentration of this compound.

4.3.1. Spectrophotometric Method this compound has a characteristic absorbance peak around 235 nm.[12][17]

-

Measure the absorbance of the reaction mixture at 235 nm.

-

The concentration of OSCN⁻ can be calculated using its molar extinction coefficient.

4.3.2. Thiol Oxidation Assay This method relies on the reaction of this compound with a thiol-containing compound, such as 5-thio-2-nitrobenzoic acid (TNB), which results in a measurable color change.[17]

4.3.3. Ion Chromatography A more specific and robust method for quantifying OSCN⁻ in complex biological samples like saliva is ion chromatography with combined UV and electrochemical detection.[17]

Biological Role and Applications in Drug Development

The lactoperoxidase system's ability to generate this compound is integral to the innate immunity of mucosal surfaces.[8] In the oral cavity, it helps control the microbial flora and prevent dental caries.[1] In the respiratory tract, it contributes to the clearance of airborne pathogens.[18]

For drug development professionals, the lactoperoxidase system presents several opportunities:

-

Novel Antimicrobials: The development of formulations that enhance the activity of the endogenous LPO system or deliver stabilized this compound could offer new therapeutic strategies against infections.

-

Drug Targeting: Lactoperoxidase itself can be a potential drug target.[19] Developing inhibitors of LPO could be relevant in conditions where its activity might be detrimental, while activators could boost its protective effects.[19][20][21]

-

Biopreservation: The antimicrobial properties of the LPO system are utilized in the food and cosmetics industries for preservation.[6][9]

Conclusion

The enzymatic synthesis of this compound by lactoperoxidase is a well-studied yet continually evolving field of research. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies essential for researchers and professionals working with this important biological system. A thorough understanding of the lactoperoxidase system's mechanism and kinetics is paramount for leveraging its antimicrobial potential in therapeutic and biotechnological applications. The provided protocols and data serve as a foundational resource to facilitate further investigation and innovation in this promising area.

References

- 1. The Significance of Lactoperoxidase System in Oral Health: Application and Efficacy in Oral Hygiene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of Action of Lactoperoxidase as Related to Its Antimicrobial Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antimicrobial Activity of Films and Coatings Containing Lactoperoxidase System: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Reverse Ordered Sequential Mechanism for Lactoperoxidase with Inhibition by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactoperoxidase - Wikipedia [en.wikipedia.org]

- 9. Lactoperoxidase: physico-chemical properties, occurrence, mechanism of action and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of lactoperoxidase from bovine whey and investigation of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of this compound production during peroxidase-catalyzed oxidation of thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reverse Ordered Sequential Mechanism for Lactoperoxidase with Inhibition by Hydrogen Peroxide [mdpi.com]

- 14. Lactoperoxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. atsjournals.org [atsjournals.org]

- 19. Lactoperoxidase as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

The Role of Hypothiocyanite in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothiocyanite (OSCN⁻/HOSCN) is a potent, yet selective, antimicrobial and immunomodulatory molecule generated by the innate immune system. Produced by the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), a reaction catalyzed by peroxidase enzymes, this compound plays a crucial role in the first line of defense at mucosal surfaces. This technical guide provides an in-depth overview of the generation, mechanism of action, and multifaceted roles of this compound in innate immunity. It includes a compilation of quantitative data on its antimicrobial efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of the lactoperoxidase system.

Introduction

The innate immune system employs a variety of antimicrobial agents to combat invading pathogens. Among these, this compound (OSCN⁻) and its protonated form, hypothiocyanous acid (HOSCN), are key effectors, particularly at mucosal surfaces such as the respiratory tract, oral cavity, and gastrointestinal tract.[1][2] Unlike more indiscriminate oxidants like hypochlorous acid (HOCl) produced by neutrophils, this compound exhibits potent microbicidal activity against a broad spectrum of pathogens while demonstrating remarkably low cytotoxicity towards host cells.[3][4] This selective toxicity makes the lactoperoxidase system, the primary generator of this compound in many secretions, an attractive target for therapeutic development.[5]

This guide will delve into the core aspects of this compound's role in innate immunity, providing the necessary technical details for its study and potential therapeutic exploitation.

Generation of this compound: The Lactoperoxidase System

This compound is primarily generated by the lactoperoxidase (LPO) system, which consists of three essential components:

-

Lactoperoxidase (LPO): A heme-containing peroxidase enzyme found in various exocrine secretions, including milk, saliva, tears, and airway surface liquid.[5]

-

Thiocyanate (SCN⁻): A pseudohalide anion that is the substrate for LPO. Its concentration in bodily fluids can vary based on diet and physiological conditions.[6]

-

Hydrogen Peroxide (H₂O₂): The oxidizing agent required for the reaction, which can be produced by host cells (e.g., via dual oxidase enzymes) or by commensal bacteria.[6]

The enzymatic reaction is as follows:

SCN⁻ + H₂O₂ --(LPO)--> OSCN⁻ + H₂O [4]

The pKa of HOSCN is approximately 5.3, meaning that at physiological pH, it exists predominantly as the this compound anion (OSCN⁻).[7]

Antimicrobial and Immunomodulatory Functions

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effects primarily through the oxidation of sulfhydryl (-SH) groups in microbial proteins.[8][9] This can lead to:

-

Enzyme Inactivation: Disruption of critical metabolic enzymes, such as those involved in glycolysis and respiration.[6]

-

Inhibition of Nutrient Transport: Impairment of transport systems for essential nutrients like glucose.[10]

-

Membrane Damage: Alteration of membrane proteins, leading to increased permeability and leakage of cellular contents.[2]

The oxidative damage caused by this compound is often reversible, which may contribute to its lower toxicity to host cells that have robust antioxidant defense mechanisms.[9]

Quantitative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm eradication concentration (MBEC) of this compound or the lactoperoxidase system against various pathogens.

| Bacteria | Assay Condition | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |

| Escherichia coli | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |

| Staphylococcus aureus | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |

| Fungi | Assay Condition | MIC (mM) | Reference(s) |

| Aspergillus niger | LPO system | - | [11] |

| Penicillium chrysogenum | LPO system | - | [11] |

| Candida albicans | LPO system | - | [12] |

| Rhodotorula rubra | LPO system in apple juice | - | [1] |

| Saccharomyces cerevisiae | LPO system in apple juice | - | [1] |

| Mucor rouxii | LPO system in apple juice | - | [1] |

| Byssochlamys fulva | LPO system in apple juice | - | [1] |

| Various Endophytes and Soil Fungi | PEITC (a related isothiocyanate) | 0.0178 - 0.0679 | [13] |

Note: ITC refers to an iodo-thiocyanate complex, which generates this compound and other reactive species. PEITC is 2-phenylethyl isothiocyanate, a related compound with antifungal activity.

Immunomodulatory Effects and Signaling Pathways

This compound can modulate the inflammatory response of immune cells. Key signaling pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling: Hypothiocyanous acid (HOSCN) has been shown to induce the phosphorylation of p38 and JNK MAPKs in macrophages.[7][8] This activation can lead to the regulation of various cellular processes, including inflammation and apoptosis.

NF-κB Signaling: While direct evidence for this compound's effect on IKK phosphorylation is still emerging, related isothiocyanates have been shown to suppress NF-κB activation.[14] Hypothiocyanous acid has been demonstrated to increase pro-inflammatory gene expression and cytokine release in macrophages in an NF-κB-dependent manner.[15]

Experimental Protocols

Protocol for Measuring Lactoperoxidase Activity

This protocol is adapted from standard spectrophotometric assays for peroxidase activity.

Principle: The rate of oxidation of a chromogenic substrate (e.g., ABTS or guaiacol) by LPO in the presence of H₂O₂ is measured spectrophotometrically.

Materials:

-

Lactoperoxidase enzyme

-

Hydrogen peroxide (H₂O₂) solution

-

Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS or guaiacol)

-

Phosphate buffer (pH 6.0-7.4)

-

Spectrophotometer

Procedure (using ABTS):

-

Prepare a reaction mixture containing phosphate buffer, H₂O₂, and ABTS in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 25°C) to allow for temperature equilibration.

-

Initiate the reaction by adding a known amount of the lactoperoxidase sample.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized substrate (e.g., 405 nm for ABTS).

-

Calculate the enzyme activity based on the initial linear rate of the reaction.

Protocol for Quantifying this compound Concentration

This protocol is based on the oxidation of 5-thio-2-nitrobenzoic acid (TNB).

Principle: this compound oxidizes the colorless TNB to the yellow-colored 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be quantified spectrophotometrically.

Materials:

-

This compound-containing sample

-

TNB solution

-

Phosphate buffer (pH 7.4)

-

Microplate reader or spectrophotometer

Procedure:

-

In a microplate well or cuvette, mix the this compound sample with the TNB solution in a phosphate buffer.

-

Immediately measure the absorbance at 412 nm.

-

Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of DTNB.

Protocol for Assessing Bactericidal/Fungicidal Activity (Viability Assay)

This protocol uses the standard plate count method to determine the number of viable microorganisms after treatment with this compound.

Principle: The number of colony-forming units (CFUs) on an appropriate agar medium is determined after exposing a known concentration of microorganisms to this compound for a specific duration.

Materials:

-

Microbial culture (bacterial or fungal)

-

This compound solution of known concentration

-

Appropriate broth and agar media for the test microorganism

-

Sterile saline or buffer for dilutions

-

Incubator

Procedure:

-

Grow the microbial culture to a specific growth phase (e.g., mid-logarithmic).

-

Wash and resuspend the cells in a buffer to a known cell density.

-

Add the this compound solution to the cell suspension to achieve the desired final concentration. Incubate for a defined period (e.g., 1-2 hours).

-

At various time points, take aliquots of the suspension and perform serial dilutions in sterile saline or buffer.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates under optimal conditions for colony growth.

-

Count the number of CFUs on the plates and calculate the percentage of surviving cells compared to an untreated control.[6][16]

Visualizations of Signaling Pathways and Experimental Workflows

Lactoperoxidase System and its Antimicrobial Action

Caption: The Lactoperoxidase System generates this compound, which exerts its antimicrobial effect by oxidizing microbial sulfhydryl groups.

Experimental Workflow for Assessing Bactericidal Activity

Caption: A typical experimental workflow for determining the bactericidal activity of this compound using the plate count method.

This compound-Induced MAPK and NF-κB Signaling

Caption: this compound modulates the MAPK and NF-κB signaling pathways in immune cells, leading to changes in gene expression.

Role in Disease and Therapeutic Potential

The dysregulation of the lactoperoxidase system has been implicated in several diseases. In cystic fibrosis, for example, impaired thiocyanate transport leads to reduced this compound production in the airways, contributing to chronic bacterial infections.[7]

The selective antimicrobial activity and immunomodulatory properties of this compound make it an attractive candidate for therapeutic development. Potential applications include:

-

Topical antimicrobial agents: For the treatment of skin and mucosal infections.

-

Inhaled therapies: To augment airway defense in conditions like cystic fibrosis.[3]

-

Oral care products: To control pathogenic oral bacteria.

-

Food preservation: As a natural antimicrobial to extend the shelf life of food products.

Further research into the delivery and stabilization of this compound is warranted to fully realize its therapeutic potential.

Conclusion

This compound is a vital component of the innate immune system, providing a first line of defense against a wide range of pathogens at mucosal surfaces. Its potent and selective antimicrobial activity, coupled with its ability to modulate the host inflammatory response, underscores its importance in maintaining health. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, offers a valuable resource for the scientific community to further explore the biology of this compound and to develop novel therapeutic strategies based on the lactoperoxidase system.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple, quantitative assay for the detection of viable but non-culturable (VBNC) bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of thiocyanate in the modulation of myeloperoxidase-derived oxidant induced damage to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IKKalpha limits macrophage NF-kappaB activation and contributes to the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]

The Discovery and Historical Perspective of Hypothiocyanite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent, naturally occurring antimicrobial agent and a key component of the innate immune system in mammals. Produced by the enzymatic activity of peroxidases, primarily lactoperoxidase, it plays a crucial role in the host's first line of defense in mucosal secretions. This technical guide provides an in-depth exploration of the discovery and historical perspective of this compound, its chemical and physical properties, and its biological significance. Detailed experimental protocols for its generation and quantification, along with its antimicrobial activity assessment, are presented. Furthermore, this guide summarizes key quantitative data and visualizes the biochemical pathways and experimental workflows associated with this compound research.

Introduction: The Unveiling of a Natural Antimicrobial

The story of this compound is intertwined with early investigations into the antimicrobial properties of bodily fluids. For decades, scientists observed that secretions like saliva and milk possessed an intrinsic ability to inhibit bacterial growth.[1][2] This "lactenin," as it was once called in milk, was a puzzle until the constituent components of this defense system were systematically identified. The journey from observing a general antimicrobial effect to pinpointing this compound as the key player is a testament to the advancements in analytical chemistry and biochemistry.

The initial breakthrough came with the recognition of the lactoperoxidase system, a triad of the enzyme lactoperoxidase (LPO), thiocyanate ions (SCN⁻), and hydrogen peroxide (H₂O₂).[3] It was established in the 1960s that the combination of these three components was responsible for the observed antimicrobial activity, particularly against streptococci.[1] However, the exact identity of the inhibitory substance produced by this system remained elusive for some time.

A Historical Timeline of Discovery and Detection

The path to understanding this compound has been marked by key discoveries and the parallel evolution of analytical techniques to detect this reactive and often short-lived molecule.

-

1918: The first chemical description of hypothiocyanous acid (HOSCN), the protonated form of this compound, was provided by Bjerrum and Kirschner, though its biological importance was not yet realized.[1]

-

1924: Hanssen noted the variable bactericidal activity of milk, attributing it to "oxidases and peroxidases," which would later be identified as lactoperoxidase.[1]

-

1930s-1950s: Milk peroxidase was purified and recognized as a distinct enzyme present not only in milk but also in other bodily secretions like saliva and tears.[1]

-

1960s: Foundational studies demonstrated that the combination of lactoperoxidase, thiocyanate, and hydrogen peroxide was responsible for inhibiting bacterial growth.[1]

-

Late 1970s: Research solidified the understanding that this compound (OSCN⁻) was the primary antimicrobial product of the lactoperoxidase-mediated oxidation of thiocyanate.[1]

-

1980s: this compound was directly detected in human saliva.[1][4][5] Early detection methods relied on the oxidation of thiol-containing reagents like 2-nitro-5-thiobenzoate (TNB), which, while effective, required careful controls to avoid interference from other oxidants.[2]

-

2000s-Present: The role of this compound in airway defense and its connection to diseases like cystic fibrosis became a major research focus.[1][6] More specific and robust analytical techniques, such as ion chromatography with combined UV and electrochemical detection, have been developed for the precise quantification of this compound in biological samples.[2][7]

Chemical and Physical Properties of this compound

This compound is the anion [OSCN]⁻ and the conjugate base of the weak hypothiocyanous acid (HOSCN).[6]

| Property | Value | Reference |

| Chemical Formula | CNOS⁻ | [6] |

| Molar Mass | 74.08 g·mol⁻¹ | [6] |

| pKa of HOSCN | 5.3 | [6] |

At a physiological pH of 7.4, the equilibrium heavily favors the this compound anion (OSCN⁻), with HOSCN representing only a small fraction.[6] However, the uncharged HOSCN is considered to be the more potent bactericidal form due to its ability to more readily cross bacterial membranes.[6]

Biological Significance and Mechanism of Action

This compound is a critical effector molecule of the innate immune system, found in saliva, tears, milk, and the airway surface liquid.[3][6] Its production is a key defense mechanism against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[3]

The primary antimicrobial action of this compound stems from its ability to selectively oxidize sulfhydryl (-SH) groups in microbial proteins.[6] This targeted oxidation disrupts essential metabolic pathways and cellular functions, leading to bacteriostasis or bactericidal effects. Unlike more aggressive oxidants like hypochlorous acid (HOCl), this compound is relatively harmless to host cells, which possess efficient mechanisms to reduce and detoxify it.[2]

The production of this compound is catalyzed by a family of heme peroxidase enzymes, including:

-

Lactoperoxidase (LPO): Found in milk, saliva, tears, and airway secretions.[2][3]

-

Myeloperoxidase (MPO): Released by neutrophils at sites of inflammation.[2]

-

Eosinophil Peroxidase (EPO): Released by eosinophils.[2]

dot```dot digraph "this compound Production and Antimicrobial Action" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2 ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

edge [ fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5 ];

subgraph "cluster_production" { label="this compound Production"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#4285F4"];

}

subgraph "cluster_action" { label="Antimicrobial Action"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} }

References

- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 2. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxidase antimicrobial system of human saliva: this compound levels in resting and stimulated saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Hypothiocyanite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent antimicrobial agent produced by the innate immune system. Generated by the enzymatic oxidation of thiocyanate (SCN⁻) by peroxidases such as myeloperoxidase (MPO) and lactoperoxidase (LPO), it plays a crucial role in host defense.[1][2][3][4] However, its inherent instability in aqueous solutions presents challenges for its therapeutic application and necessitates a thorough understanding of its chemical behavior. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Stability of this compound in Aqueous Solutions

The stability of this compound is significantly influenced by several factors, most notably pH, concentration, and the presence of other reactive species.

1.1. Influence of pH

Hypothiocyanous acid (HOSCN) is a weak acid with a pKa value reported to be between 4.85 and 5.3.[5][6][7] Consequently, at physiological pH (around 7.4), the equilibrium strongly favors the this compound anion (OSCN⁻).[5][8] The protonated form, HOSCN, is generally considered more reactive and bactericidal, likely due to its ability to more readily cross cell membranes.[8][9]

The decomposition of HOSCN/OSCN⁻ is pH-dependent. Kinetic studies have shown that the observed pseudo-first-order rate constants for its decomposition increase with increasing proton concentration (i.e., lower pH) in the range of pH 4 to 7.[10] The half-life of HOSCN/OSCN⁻ can be as short as approximately 0.5 seconds under certain acidic conditions, highlighting its transient nature.[10]

1.2. Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound under various conditions.

| Parameter | Condition | Value | Reference |

| pKa (HOSCN) | I = 120 mM (NaCl and phosphate buffer), 25 °C | 4.85 ± 0.01 | [6] |

| pKa (HOSCN) | 5.3 | [4][8] | |

| Half-life | pH 4.37 - 5.66, [HOSCN]T,0 = 3.5 mM, [SCN⁻] = 0.25 M, 25.0 °C | ~0.5 s (condition dependent) | [10] |

| Second-order rate constant (reaction with 5-thio-2-nitrobenzoic acid) | 25 °C | (1.26 ± 0.02) × 10⁸ M⁻¹ s⁻¹ | [6] |

| Effective rate constant (reaction with 5-thio-2-nitrobenzoic acid) | pH 7.4, 25 °C | (4.37 ± 0.03) × 10⁵ M⁻¹ s⁻¹ | [6] |

| Second-order rate constant (reaction with reduced glutathione) | pH 7.4 | (8.0 ± 0.5) × 10⁴ M⁻¹ s⁻¹ | [6][11] |

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions is a complex process involving a cascade of comproportionation, disproportionation, and hydrolysis reactions.[10][12]

2.1. Disproportionation and Hydrolysis

A key intermediate in the degradation of HOSCN/OSCN⁻ is thiocyanogen ((SCN)₂).[10][12] The presence of excess thiocyanate (SCN⁻) can decrease the stability of this compound.[12] The proposed mechanism involves the reaction of HOSCN with SCN⁻ to form (SCN)₂. This intermediate can then undergo further reactions, including hydrolysis and reaction with OSCN⁻.

The ultimate decomposition products are simple inorganic anions, including cyanide (CN⁻), cyanate (OCN⁻), thiocyanate (SCN⁻), sulfite (SO₃²⁻), and sulfate (SO₄²⁻).[10][12] The relative amounts of these products depend on the specific reaction conditions.

The overall decomposition can be summarized by the following unbalanced reaction: 3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN[13]

A proposed mechanism for the disproportionation of HOSCN involves the following steps:

-

HOSCN + H⁺ + SCN⁻ ⇌ (SCN)₂ + H₂O

-

2 HOSCN → HO₂SCN + HSCN (disproportionation)

-

HO₂SCN + HOSCN → HO₃SCN + HSCN

-

HO₃SCN + H₂O → H₂SO₃ + HOCN and/or H₂SO₄ + HCN[10]

2.2. Reaction with Biological Molecules

This compound is a selective oxidant that primarily targets thiol groups (R-SH) in biological molecules, such as cysteine residues in proteins and glutathione.[1][5][14] This reactivity is central to its antimicrobial activity.[5]

The reaction of HOSCN with a thiol results in the formation of a sulfenyl thiocyanate derivative (RS-SCN).[1][11] These intermediates can be relatively stable on proteins but can also undergo further reactions:

-

Hydrolysis: The RS-SCN species can hydrolyze to form a sulfenic acid (RS-OH).[1]

-

Reaction with another thiol: The RS-SCN can react with another thiol to form a disulfide bond (RS-SR').[1]

With an excess of HOSCN, further oxidation of cysteine residues to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids can occur.[11]

References

- 1. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of decomposition of the human defense factor this compound near physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acidic aqueous decomposition of thiocyanogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Concentrations of Hypothiocyanite in Human Saliva

This guide provides a comprehensive overview of the physiological concentrations of this compound (OSCN⁻) in human saliva, detailing the experimental protocols for its measurement and the biochemical pathways governing its production.

Quantitative Data on this compound Concentrations

This compound is a crucial component of the innate immune system in the oral cavity, exhibiting antimicrobial properties. Its concentration in saliva can vary depending on several factors, including the type of saliva (resting or stimulated) and the analytical method used for quantification. The following tables summarize the reported physiological concentrations of this compound in the saliva of healthy adults.

| Saliva Type | Mean Concentration (µM) | Standard Deviation (µM) | Reference |

| Resting Whole Saliva (RWS) | 31.21 | 13.54 | [1][2] |

| Stimulated Whole Saliva (SWS) | 24.90 | 12.61 | [1][2] |

| Stimulated Parotid Saliva (SPS) | 30.19 | 23.35 | [1][2] |

| Resting Saliva (prior to toothpaste use) | 30.1 | 25.1 | [3] |

| Analytical Method | Reported Concentration | Reference |

| Thiol-Oxidation Based Assays | Up to 60 µM | [4] |

| Ion Chromatography | Median: 0.56 mg/L (~9.6 µM) | [5] |

| Ion Chromatography | Maximum: 3.9 mg/L (~67 µM) | [4][5] |

Stimulation of saliva flow generally leads to a decrease in the concentration of this compound, a reduction that is more significant than what can be attributed to simple dilution.[6] This suggests that the antimicrobial activity of the salivary peroxidase system may be more potent in resting saliva.[6]

The Salivary Peroxidase System: this compound Production

The primary mechanism for this compound production in the oral cavity is the salivary peroxidase system, which is centered around the enzyme lactoperoxidase (LPO).[7][8] This system plays a vital role in innate immunity by generating this compound, a potent antimicrobial agent that is non-toxic to human cells.[4]

The production of this compound is a two-substrate enzymatic reaction involving thiocyanate (SCN⁻) and hydrogen peroxide (H₂O₂), catalyzed by lactoperoxidase.[4][9] Thiocyanate is present in saliva in concentrations ranging from 0.5 to 3 mM, derived from dietary sources and the detoxification of cyanide.[4] Hydrogen peroxide is produced by oral bacteria and can also have an endogenous glandular source.[1][2][8]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound in saliva is essential for studying its role in oral health. Several methods have been developed, each with its own advantages and limitations.

Method 1: Assay Using 2-Mercaptoethanol as a Reducing Agent

This spectrophotometric method is based on the reduction of this compound by 2-mercaptoethanol and the subsequent measurement of the change in absorbance.

Protocol:

-

Saliva Collection: Collect resting or stimulated whole saliva from subjects. Centrifuge the samples to remove debris.

-

Reagent Preparation: Prepare a solution of 2-mercaptoethanol in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Assay Procedure:

-

To a cuvette, add the saliva sample.

-

Initiate the reaction by adding the 2-mercaptoethanol solution.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) using a spectrophotometer.

-

-

Quantification: The concentration of this compound is determined by the extent of the absorbance change, using a molar extinction coefficient for the reaction.

Method 2: Ion Chromatography with UV and Electrochemical Detection

This is a more recent and specific method for the direct quantification of this compound.[5]

Protocol:

-

Saliva Collection and Preparation: Collect saliva and centrifuge to obtain a clear supernatant. Dilute the sample with the eluent to minimize matrix effects.

-

Chromatographic Separation:

-

Inject the prepared sample into an ion chromatography system equipped with a suitable anion-exchange column.

-

Use an appropriate eluent (e.g., a carbonate/bicarbonate buffer) to separate this compound from other salivary anions.

-

-

Detection:

-

UV Detection: Monitor the eluate at a wavelength where this compound absorbs (e.g., 210-220 nm).

-

Electrochemical Detection: Use a downstream electrochemical detector (e.g., a silver working electrode) to confirm the identity of the this compound peak.

-

-

Quantification: Calibrate the system using standards of known this compound concentration. The peak area in the chromatogram is proportional to the concentration.

Factors Influencing this compound Concentration

The concentration of this compound in saliva is not static but is influenced by a variety of physiological and external factors. Understanding these factors is critical for interpreting measured concentrations and for the development of oral care products aimed at enhancing this natural defense system.

-

Salivary Flow Rate: As mentioned, stimulated saliva generally has a lower concentration of this compound than resting saliva.[6]

-

Diet: The intake of foods rich in thiocyanate precursors, such as cruciferous vegetables, can increase the substrate availability for the lactoperoxidase system.[9]

-

Oral Microbiota: The composition and metabolic activity of the oral microbiome influence the production of hydrogen peroxide, a key substrate for this compound synthesis.[8]

-

pH: The generation of this compound by the lactoperoxidase system is pH-dependent, with an optimal pH range of 6.5-7.0.[8]

-

Systemic Health: Certain conditions, such as cystic fibrosis, can affect thiocyanate transport and lead to lower salivary concentrations.[4]

-

Smoking: Tobacco smoking introduces cyanide into the body, which is detoxified to thiocyanate, often leading to higher salivary thiocyanate levels in smokers.[9][10]

References

- 1. Concentrations of thiocyanate and this compound in the saliva of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentrations of Thiocyanate and this compound in the Saliva of Young Adults [jstage.jst.go.jp]

- 3. Effects of a lactoperoxidase system-containing toothpaste on levels of this compound and bacteria in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxidase antimicrobial system of human saliva: this compound levels in resting and stimulated saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Levels of the Thiocyanate in the Saliva of Tobacco Smokers in Comparison to e-Cigarette Smokers and Nonsmokers Measured by HPLC on a Phosphatidylcholine Column | MDPI [mdpi.com]

The Antimicrobial Mechanism of Hypothiocyanite: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent, endogenously produced antimicrobial agent with significant potential in therapeutic and disinfectant applications. Generated by the peroxidase-catalyzed oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), this compound plays a crucial role in the innate immune system of mammals. Its primary mechanism of action involves the targeted oxidation of sulfhydryl groups in bacterial proteins, leading to enzyme inactivation, disruption of metabolic pathways, and ultimately, bacterial growth inhibition or death. This technical guide provides an in-depth exploration of the antimicrobial action of this compound, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Antimicrobial Mechanism of Action

This compound is a strong oxidant that primarily targets exposed sulfhydryl (-SH) groups on cysteine residues within bacterial proteins.[1][2] This targeted reactivity is central to its antimicrobial efficacy and distinguishes it from less specific oxidants like hypochlorous acid. The oxidation of these critical sulfhydryl groups leads to a cascade of detrimental effects within the bacterial cell.

The interaction of this compound with a protein sulfhydryl group (Protein-SH) can be summarized as follows:

-

Initial Oxidation: this compound reacts with the sulfhydryl group to form a sulfenyl thiocyanate (Protein-S-SCN) intermediate or a sulfenic acid (Protein-SOH).[1]

-

Consequences of Oxidation: This initial oxidation event can lead to:

-

Enzyme Inactivation: Many essential bacterial enzymes, particularly those involved in central metabolism, rely on cysteine residues in their active sites. Their oxidation by this compound leads to a loss of catalytic function.[1][3]

-

Disruption of Protein Structure: The formation of disulfide bonds (intra- or intermolecular) following sulfhydryl oxidation can alter the tertiary and quaternary structure of proteins, leading to misfolding and aggregation.[2]

-

Inhibition of Metabolic Pathways: Key metabolic processes, most notably glycolysis and glucose transport, are significantly inhibited by this compound.[2][4] This is a direct consequence of the inactivation of critical enzymes within these pathways.

-

Membrane Damage: While the primary targets are intracellular, high concentrations or prolonged exposure to this compound can lead to membrane damage, increasing its permeability.[2]

-

A key characteristic of this compound's action is its potential for reversibility. If the bacterial cell can reduce the oxidized sulfhydryl groups before irreversible damage occurs, it may recover.[5] However, sustained exposure leads to irreversible damage and cell death.

Quantitative Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Species | Gram Stain | Typical MIC Range (µM) | Notes |

| Escherichia coli | Gram-negative | 200 - 600 | Growth inhibition is observed, with higher concentrations leading to bactericidal effects.[6][7] |

| Pseudomonas aeruginosa | Gram-negative | 150 - 800 | Sensitivity can be strain-dependent. More sensitive at lower pH.[2][8] |

| Staphylococcus aureus | Gram-positive | 176 - 250 | Effective against both methicillin-sensitive (MSSA) and -resistant (MRSA) strains.[9] |

| Streptococcus mutans | Gram-positive | >90% inhibition at low µM | Highly effective at inhibiting metabolism, particularly at lower pH.[10][11] |

| Streptococcus pneumoniae | Gram-positive | Susceptible | Capable of killing both encapsulated and non-encapsulated strains.[12] |

| Streptococcus sanguinis | Gram-positive | Resistant | Possesses NAD(P)H-dependent HOSCN reductase activity.[2] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacteria

| Bacterial Species | Gram Stain | Typical MBC Range (µM) | Notes |

| Escherichia coli | Gram-negative | >400 | Bactericidal effects are concentration and time-dependent.[13] |

| Pseudomonas aeruginosa | Gram-negative | >800 | Rapidly killed at higher concentrations.[9] |

| Staphylococcus aureus | Gram-positive | >250 | Demonstrates bactericidal activity at concentrations above the MIC.[9] |

| Streptococcus mutans | Gram-positive | Concentration-dependent | Prolonged exposure leads to loss of viability.[10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involved in the antimicrobial action of this compound.

Caption: Generation of this compound and its primary antimicrobial actions.

Caption: Bacterial defense mechanisms against this compound-induced stress.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the antimicrobial mechanism of this compound.

In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound for use in antimicrobial assays.

Materials:

-

Lactoperoxidase (LPO)

-

Potassium thiocyanate (KSCN)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of LPO (e.g., 1 mg/mL in PBS).

-

Prepare a stock solution of KSCN (e.g., 100 mM in PBS).

-

Prepare a fresh stock solution of H₂O₂ (e.g., 10 mM in PBS). The concentration of H₂O₂ should be accurately determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

-

In a reaction vessel, combine LPO (final concentration ~10 µg/mL) and KSCN (final concentration ~5 mM) in PBS.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

The concentration of this compound can be determined by measuring the decrease in absorbance of a thiol-containing compound like 5-thio-2-nitrobenzoic acid (TNB) at 412 nm.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro enzymatic synthesis of this compound.

Inhibition of Bacterial Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This protocol outlines an assay to measure the inhibitory effect of this compound on a key glycolytic enzyme.

Materials:

-

Bacterial cell lysate containing GAPDH

-

This compound solution (prepared as in 4.1)

-

GAPDH activity assay kit (commercial kits are available)

-

Microplate reader

Procedure:

-

Prepare bacterial cell lysate according to standard protocols.

-

In a 96-well plate, add a defined amount of cell lysate to each well.

-

Add varying concentrations of this compound (e.g., 0-500 µM) to the wells. Include a control with no this compound.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Initiate the GAPDH activity assay by adding the substrate mix from the commercial kit.

-

Measure the change in absorbance over time at the wavelength specified in the kit's instructions using a microplate reader.

-

Calculate the percentage of GAPDH inhibition for each this compound concentration relative to the untreated control.

Assessment of Bacterial Membrane Damage

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage caused by this compound.

Materials:

-

Bacterial culture (e.g., E. coli)

-

This compound solution

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

Wash the cells with PBS and resuspend them to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Treat the bacterial suspension with different concentrations of this compound (e.g., 0-1 mM) for a set time (e.g., 1 hour). Include an untreated control and a positive control (e.g., treatment with 70% ethanol).

-

Add PI to each sample to a final concentration of ~1 µg/mL.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) using a fluorometer. An increase in fluorescence indicates membrane damage.

-

Alternatively, visualize the cells under a fluorescence microscope. Red fluorescent cells indicate compromised membranes.

Logical Relationship Diagram:

Caption: Logical flow of the propidium iodide-based membrane damage assay.

Quantification of Sulfhydryl Group Oxidation

This protocol uses Ellman's reagent (DTNB) to quantify the oxidation of sulfhydryl groups in bacterial proteins after exposure to this compound.

Materials:

-

Bacterial cell lysate

-

This compound solution

-

Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) solution (e.g., 10 mM in buffer)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0, with 1 mM EDTA)

-

Spectrophotometer

Procedure:

-

Prepare bacterial cell lysate.

-

Treat the lysate with various concentrations of this compound (e.g., 0-500 µM) for a specified time.

-

To a cuvette, add the reaction buffer and the treated cell lysate.

-

Add the DTNB solution to the cuvette and mix.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

The concentration of sulfhydryl groups is calculated using the molar extinction coefficient of the product TNB²⁻ (14,150 M⁻¹cm⁻¹). A decrease in absorbance compared to the untreated control indicates oxidation of sulfhydryl groups.

Conclusion

This compound represents a promising antimicrobial agent with a well-defined mechanism of action centered on the oxidation of bacterial sulfhydryl groups. Its efficacy against a range of pathogenic bacteria, coupled with its role in the innate immune system, underscores its potential for further development. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the antimicrobial properties of this important molecule. Future research should focus on standardizing methodologies for assessing its antimicrobial activity and exploring its synergistic potential with existing antibiotics.

References

- 1. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of variations in pH and this compound concentrations on S. mutans glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genome-wide characterization of this compound stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escherichia coli RclA is a highly active this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance of Pseudomonas aeruginosa and Staphylococcus aureus to the airway epithelium oxidative response assessed by a cell-free in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Inhibition of Streptococcus mutans by the lactoperoxidase antimicrobial system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Streptococcus mutans by the lactoperoxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Biological Significance of Hypothiocyanite

An In-depth Technical Guide on the Reaction Kinetics of Hypothiocyanite with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction kinetics between this compound (HOSCN/OSCN⁻), a key oxidant produced by the innate immune system, and sulfhydryl groups (-SH). Understanding these rapid reactions is critical for research into inflammatory processes, host-pathogen interactions, and the development of novel therapeutics targeting redox signaling pathways.

This compound is a potent antimicrobial oxidant generated by heme peroxidase enzymes, such as myeloperoxidase (MPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO).[1][2] These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻), producing HOSCN.[1][3][4][5] Unlike more indiscriminate oxidants like hypochlorous acid (HOCl), HOSCN exhibits remarkable specificity, almost exclusively targeting the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH).[1][3][6] This selectivity makes HOSCN a crucial modulator of cellular signaling and a key player in oxidative stress, with the ability to inactivate thiol-dependent enzymes and induce apoptosis.[2][3] The reaction proceeds through the formation of an unstable sulfenyl thiocyanate (R-S-SCN) intermediate, which can then lead to various reversible oxidative modifications, including sulfenic acids (R-SOH) and disulfides.[1][2][7]

Quantitative Reaction Kinetics

The reaction between hypothiocyanous acid (the protonated form of this compound) and the thiolate form of sulfhydryl groups is exceptionally rapid. Kinetic studies, primarily using stopped-flow spectroscopy, have determined second-order rate constants for several thiol-containing compounds. The data reveals a strong pH dependence, consistent with a mechanism involving the reaction of the protonated HOSCN with the deprotonated thiolate anion (RS⁻).[3][8][9]

Summary of Kinetic Data

The following table summarizes key quantitative data for the reaction of this compound with representative sulfhydryl compounds at 25°C.

| Sulfhydryl Compound | Second-Order Rate Constant (k) | Effective Rate Constant at pH 7.4 | Conditions | Reference |

| 5-Thio-2-nitrobenzoic acid (TNB) | (1.26 ± 0.02) x 10⁸ M⁻¹s⁻¹ | (4.37 ± 0.03) x 10⁵ M⁻¹s⁻¹ | I = 120 mM (NaCl and phosphate buffer) | [3][8][9] |

| Reduced Glutathione (GSH) | Not directly reported as a single value | (8.0 ± 0.5) x 10⁴ M⁻¹s⁻¹ | pH 7.4 | [3][8][9] |

| Tubulin Cysteines | Stoichiometry of 1.9 mol cysteine / mol HOSCN | Not Applicable | PME-tubulin buffer | [10] |

Note: The primary rate constant for TNB refers to the reaction between the thiolate and hypothiocyanous acid. The effective rate constant at pH 7.4 accounts for the protonation equilibria of both reactants.

Physicochemical Properties

| Parameter | Value | Conditions | Reference |

| pKₐ of Hypothiocyanous Acid (HOSCN) | 4.85 ± 0.01 | I = 120 mM, 25°C | [3][8][9] |

| pKₐ of 5-Thio-2-nitrobenzoic acid (TNB) | 4.38 ± 0.01 | I = 120 mM, 25°C | [3][8][9] |

Reaction Mechanism and Pathways

The oxidation of sulfhydryl groups by HOSCN is a multi-step process. The initial, rate-determining step is the reaction of the protonated form, HOSCN, with the nucleophilic thiolate anion, RS⁻.

Enzymatic Generation and Thiol Reaction Pathway

This compound is generated enzymatically before it reacts with cellular thiols. This process is central to its role in the innate immune response.

Caption: Enzymatic production of HOSCN and its subsequent reaction with a thiol.

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of HOSCN. The resulting sulfenyl thiocyanate is an unstable intermediate.[1][2]

Caption: The reaction mechanism of HOSCN with a thiolate anion.

Experimental Protocols

The high reactivity of this compound with thiols necessitates rapid kinetic techniques for accurate measurement. Stopped-flow spectroscopy is the primary method cited for these investigations.[3][8][9]

Preparation of Hypothiocyanous Acid (HOSCN) Stock Solution

A fresh stock solution of HOSCN must be prepared immediately before kinetic experiments due to its instability.

-

Reagents: Lactoperoxidase (LPO), Potassium Thiocyanate (KSCN), Hydrogen Peroxide (H₂O₂), 10 mM Phosphate Buffer (pH 7.4).

-

Enzyme and Substrate Preparation: Prepare a mixture of 1.2 µM LPO and 7.5 mM SCN⁻ in 10 mM phosphate buffer (pH 7.4) and cool to 4°C.[3]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding an aliquot of H₂O₂ to a final concentration of 0.8 mM.[3]

-

Incremental H₂O₂ Addition: Add two further aliquots of H₂O₂ at 1-minute intervals to reach a final concentration of 2.4 mM. This procedure ensures the complete conversion of SCN⁻ to HOSCN.[3]

-

Concentration Determination: The concentration of the resulting HOSCN/OSCN⁻ stock solution can be determined spectrophotometrically, although specific wavelengths and extinction coefficients may vary.

Kinetic Analysis via Stopped-Flow Spectroscopy

This protocol describes the measurement of the reaction rate between HOSCN and a sulfhydryl compound (e.g., TNB or GSH).

-

Instrumentation: A stopped-flow spectrophotometer is required, capable of rapid mixing and data acquisition in the millisecond timescale.[3][11]

-

Reactant Preparation:

-

Syringe A: Load with the freshly prepared HOSCN stock solution, diluted to the desired concentration in the appropriate buffer.

-

Syringe B: Load with the sulfhydryl compound (e.g., 5-thio-2-nitrobenzoic acid) at a known concentration in the same buffer. To study pH dependence, a series of buffers with varying pH values are used.

-

-

Experiment Execution:

-

Rapidly mix equal volumes of the solutions from Syringe A and Syringe B.

-

Monitor the reaction progress by observing the change in absorbance at a specific wavelength over time. For the reaction with TNB, the consumption of the thiolate is monitored at 412 nm.[6]

-

-

Data Analysis:

-

Fit the resulting kinetic traces (absorbance vs. time) to a pseudo-first-order exponential decay function when one reactant (typically the thiol) is in large excess.

-

Determine the observed rate constant (k_obs) from the fit.

-

Plot k_obs against the concentration of the excess reactant. The slope of this line yields the second-order rate constant (k).

-

For pH-dependent studies, plot the second-order rate constants against pH to determine the pKₐ values of the reactants and the specific rate constant for the reaction between the protonated and deprotonated species.[3][9]

-

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Implications for Drug Development and Research

The high reactivity and selectivity of HOSCN for functional thiols make it a pivotal molecule in cellular redox biology.

-

Target Identification: The selective targeting of low-pKa thiols suggests that HOSCN can be used as a probe to identify functionally important and hyper-reactive cysteine residues in proteins.[3][8][9] These residues are often located in the active sites of enzymes or are involved in critical allosteric regulation, making them attractive targets for drug development.

-

Inflammatory Disease: As HOSCN is produced during inflammation, understanding its reactions is key to elucidating mechanisms of tissue damage in diseases like cystic fibrosis, atherosclerosis, and rheumatoid arthritis.[2] Modulating HOSCN production or its downstream effects could represent a novel therapeutic strategy.

-

Antimicrobial Development: The bactericidal action of HOSCN is primarily due to the oxidation of essential bacterial sulfhydryl groups, leading to the inhibition of metabolic pathways like glycolysis.[1][12] Harnessing or mimicking this mechanism could lead to new antimicrobial agents that are less toxic to host cells.[1][4]

References

- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hypothiocyanous acid oxidation of tubulin cysteines inhibits microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homepages.uni-regensburg.de [homepages.uni-regensburg.de]